molecular formula C30H31NO7 B12014043 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one CAS No. 618081-01-9

5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12014043
CAS No.: 618081-01-9
M. Wt: 517.6 g/mol
InChI Key: WMBZWSPLKIAIKL-BYCLXTJYSA-N
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Description

5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core substituted with benzyloxy, dimethoxybenzoyl, hydroxy, and methoxypropyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted amide or nitrile.

    Introduction of the Benzyloxy Group: This step often involves a nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring.

    Addition of the Dimethoxybenzoyl Group: This can be done via Friedel-Crafts acylation, where the dimethoxybenzoyl chloride reacts with the pyrrolone core in the presence of a Lewis acid catalyst.

    Hydroxylation and Methoxypropylation: These steps involve selective hydroxylation and subsequent alkylation to introduce the hydroxy and methoxypropyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Ketones or aldehydes from the hydroxy group.

    Reduction Products: Alcohols from the carbonyl groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

    Polymer Chemistry: Potential monomer for the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dimethoxybenzoyl groups can enhance binding affinity to these targets, while the hydroxy and methoxypropyl groups may influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(4-Hydroxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one provides unique steric and electronic properties, potentially enhancing its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.

Properties

CAS No.

618081-01-9

Molecular Formula

C30H31NO7

Molecular Weight

517.6 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H31NO7/c1-35-17-7-16-31-27(21-10-13-23(14-11-21)38-19-20-8-5-4-6-9-20)26(29(33)30(31)34)28(32)22-12-15-24(36-2)25(18-22)37-3/h4-6,8-15,18,27,32H,7,16-17,19H2,1-3H3/b28-26+

InChI Key

WMBZWSPLKIAIKL-BYCLXTJYSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COCCCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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